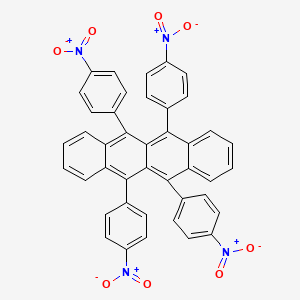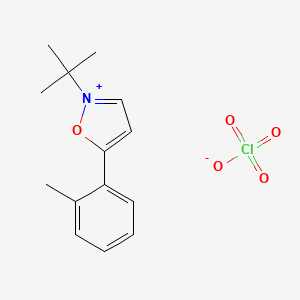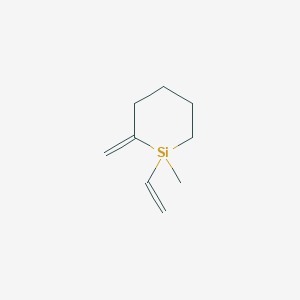
1-Ethenyl-1-methyl-2-methylidenesilinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethenyl-1-methyl-2-methylidenesilinane is a unique organosilicon compound with the molecular formula C7H12Si. This compound is characterized by the presence of a silicon atom bonded to a vinyl group, a methyl group, and a methylene group. The structure of this compound makes it an interesting subject for research in various fields, including organic chemistry and materials science.
Vorbereitungsmethoden
The synthesis of 1-Ethenyl-1-methyl-2-methylidenesilinane can be achieved through several routes. One common method involves the hydrosilylation of 1,3-butadiene with methylchlorosilane, followed by dehydrochlorination. The reaction conditions typically require the presence of a platinum catalyst and are carried out under an inert atmosphere to prevent unwanted side reactions. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-Ethenyl-1-methyl-2-methylidenesilinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or ozone, leading to the formation of silanols or siloxanes.
Reduction: Reduction reactions can be carried out using hydride donors like lithium aluminum hydride, resulting in the formation of silanes.
Substitution: The vinyl group in this compound can undergo substitution reactions with halogens or other electrophiles, forming a variety of substituted silanes.
Polymerization: The compound can participate in polymerization reactions, leading to the formation of organosilicon polymers with unique properties.
Common reagents and conditions used in these reactions include catalysts like platinum or palladium, solvents such as toluene or hexane, and temperatures ranging from room temperature to elevated temperatures depending on the specific reaction.
Wissenschaftliche Forschungsanwendungen
1-Ethenyl-1-methyl-2-methylidenesilinane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organosilicon compounds and polymers.
Medicine: Research is ongoing into the use of organosilicon compounds like this compound in developing new pharmaceuticals and medical devices.
Industry: The compound is used in the production of high-performance materials, including coatings, adhesives, and sealants, due to its stability and reactivity.
Wirkmechanismus
The mechanism by which 1-Ethenyl-1-methyl-2-methylidenesilinane exerts its effects is primarily through its ability to form stable bonds with other elements, particularly carbon and oxygen. The silicon atom in the compound can participate in various chemical reactions, leading to the formation of new compounds with unique properties. The molecular targets and pathways involved in these reactions depend on the specific application and the nature of the reactants.
Vergleich Mit ähnlichen Verbindungen
1-Ethenyl-1-methyl-2-methylidenesilinane can be compared with other similar organosilicon compounds, such as:
1-Ethenyl-1-methyl-2,4-bis(1-methylethenyl)cyclohexane: This compound has a similar structure but includes additional methylethenyl groups, leading to different reactivity and applications.
Cyclohexane, 1-ethenyl-1-methyl-2,4-bis(1-methylethenyl)-:
The uniqueness of this compound lies in its specific combination of functional groups and the presence of a silicon atom, which imparts distinct chemical and physical properties compared to its carbon-based analogs.
Conclusion
This compound is a versatile and valuable compound in the field of organosilicon chemistry. Its unique structure and reactivity make it an important subject of study for various scientific and industrial applications. Continued research into this compound will likely uncover new uses and further our understanding of silicon-based chemistry.
Eigenschaften
CAS-Nummer |
919801-04-0 |
|---|---|
Molekularformel |
C9H16Si |
Molekulargewicht |
152.31 g/mol |
IUPAC-Name |
1-ethenyl-1-methyl-2-methylidenesilinane |
InChI |
InChI=1S/C9H16Si/c1-4-10(3)8-6-5-7-9(10)2/h4H,1-2,5-8H2,3H3 |
InChI-Schlüssel |
CTOLBFLPEPKNIF-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si]1(CCCCC1=C)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(4-Iodophenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline](/img/structure/B12613763.png)
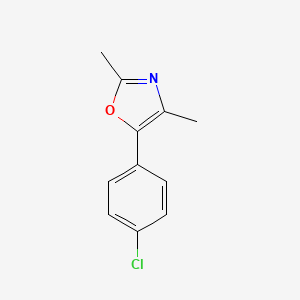

![4-[4-(Phenoxymethyl)phenyl]butanenitrile](/img/structure/B12613784.png)
![4-(Morpholin-4-yl)-6-(pyridin-3-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12613792.png)
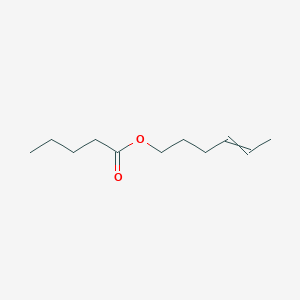
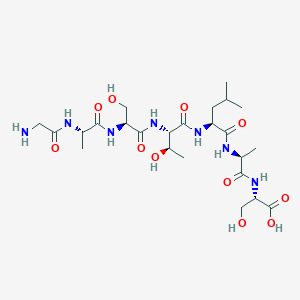
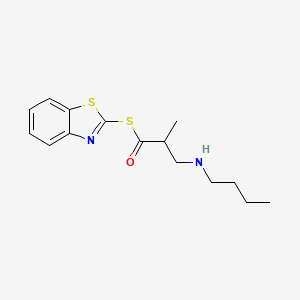
![4-[(3-Methoxyphenyl)methyl]piperidine-1-carboxylic acid](/img/structure/B12613802.png)
